N-(4-fluorophenyl)cyclopentanecarboxamide -

N-(4-fluorophenyl)cyclopentanecarboxamide

Catalog Number: EVT-4174237
CAS Number:
Molecular Formula: C12H14FNO
Molecular Weight: 207.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. N-(4-Fluorophenyl)-1-(pyrrolidine-1-carbonyl)cyclopropane-1-carboxamide []

  • Compound Description: This compound features a cyclopropane ring substituted with a carboxamide group and a pyrrolidine-1-carbonyl moiety. It was synthesized through a rapid and high-yield method involving nucleophilic substitution reactions and ester hydrolysis, achieving a total yield of 48.8%. []

2. 4-(4-Fluorophenyl)piperazin-1-ium salts []

  • Compound Description: These compounds consist of a 4-(4-fluorophenyl)piperazine moiety protonated at the piperazine nitrogen, forming salts with various aromatic carboxylic acids, including picric acid. The research focused on analyzing their crystal structures and supramolecular assembly patterns, revealing distinct arrangements despite the closely related nature of the acids used. []

3. N-Benzoyl-N’-(4-fluorophenyl)thiourea Derivatives [, ]

  • Compound Description: This family of compounds, containing the N-benzoyl-N’-(4-fluorophenyl)thiourea scaffold, was investigated for its potential as anticancer drug candidates. These compounds possess a pharmacophore group similar to urea derivatives known for anti-cancer activity, like hydroxyurea. The research involved molecular docking studies targeting the Sirtuin1 enzyme (SIRT1), which plays a role in cancer development. [] Structural modifications by changing substituents were explored to optimize physicochemical properties, pharmacokinetics, toxicity, and anticancer activity through in silico approaches. [, ]

4. N-(4-(4-Fluorophenyl)-5-formyl-6-isopropylpyrimidin-2-yl)-N-methylmethanesulfonamide []

  • Compound Description: This compound serves as a key intermediate in the synthesis of spiropyrrolizidine Rosuvastatin analogs. These analogs were synthesized via a 1,3-dipolar cycloaddition reaction using this compound as a dipolarophile, reacting with an azomethine ylide generated from isatin and L-proline. [] The stereochemistry of the resulting cycloadducts was determined by X-ray crystallography. []

5. 4,4′-Bis(4-fluorophenyl)-6,6′-dimethyl-2,2′-bipyridine []

  • Compound Description: This compound acts as a bidentate ligand (L) in a newly synthesized bis cyclometallated Ir(III) phosphor, [Ir(ppy)2L]PF6, where ppy represents 2-phenylpyridine. This complex was structurally characterized in both solid and solution states using X-ray diffraction and NMR spectroscopy. [] The compound exhibits yellow photoluminescence, with its quantum yield influenced by the solvent used. []

6. N-4-Methoxybenzoyl-N’-(4-fluorophenyl)thiourea []

  • Compound Description: This specific thiourea derivative was studied for its potential anticancer activity, particularly against the HeLa cell line. In silico docking studies were conducted, targeting the SirT1 receptor. [] The compound was synthesized via a two-step reaction, and its structure was confirmed using various spectroscopic methods. [] Cytotoxic activity against the HeLa cell line was assessed, revealing promising results compared to hydroxyurea. []

7. 3-(Benzo[d][1,3]dioxol-5-ylamino)-N-(4-fluorophenyl)thiophene-2-carboxamide []

  • Compound Description: This compound, part of a series of 3-arylamino N-aryl thiophene 2-carboxamides, was synthesized and evaluated for its anticancer activity and ability to reverse multidrug resistance. It showed potent inhibition of VEGFR1, VEGF-induced HUVEC cell migration, and P-glycoprotein efflux pumps. [] This dual inhibition makes it a promising candidate for overcoming cancer chemoresistance. []

8. N-(4-Fluorophenyl)-N-carboxyethylaminothiazole Derivatives []

  • Compound Description: This series of novel thiazole derivatives, featuring various aliphatic, aromatic, and heterocyclic substituents, was synthesized and screened for antimicrobial and antifungal activities. The research involved preparing these derivatives with good to excellent yields and evaluating their biological activities, finding that functionalized aminothiazole derivatives displayed higher activity than the corresponding thiazolone analogs. []

9. 3-(4-Fluorophenyl)-N-((4-fluorophenyl)sulfonyl)acrylamide (FFSA) []

  • Compound Description: FFSA is a potential tubulin polymerization inhibitor. A computational study, employing molecular docking, dynamics simulations, and binding free energy calculations, investigated its binding to tubulin's colchicine site. [] The study identified the most favorable binding mode and key interactions with tubulin residues, providing insights into its inhibitory mechanism. []

10. 4-Methoxy-N-(4-methylphenyl)benzenesulfonamide []

  • Compound Description: This compound is a benzenesulfonamide derivative studied for its supramolecular architecture in the crystalline state. It was found that C—H⋯πaryl interactions dominate its crystal packing, resulting in a two-dimensional structure. []

11. N-(4-Fluorophenyl)-4-methoxybenzenesulfonamide []

  • Compound Description: This compound is a benzenesulfonamide derivative studied for its supramolecular architecture in the crystalline state. It was found that C—H⋯O intermolecular interactions primarily govern its crystal packing, leading to a three-dimensional structure. []

12. N-(3-Chloropropionyl)-N′-(4-fluorophenyl)thiourea []

  • Compound Description: This thiourea derivative, prepared through the reaction of 3-chloropropionyl chloride with ammonium thiocyanate and 4-fluoroaniline, was characterized using X-ray crystallography. [] The analysis revealed a non-planar molecular structure with a trans-cis configuration regarding the propionyl and 4-fluorophenyl groups relative to the thiono sulfur atom. [] The crystal packing is stabilized by various intermolecular interactions, including hydrogen bonds and C-H…π interactions. []

13. 1-[N-(4-Fluorophenyl)]naphthaldimine []

  • Compound Description: This Schiff base compound, synthesized from 2-hydroxy-1-naphthaldehyde and 4-fluoroaniline, was characterized using X-ray crystallography. [] The analysis revealed a non-planar molecular structure with an intramolecular hydrogen bond. []

14. 1,3,5-Triethyl 2-amino-3,5-dicyano-4,6-bis(4-fluorophenyl)cyclohex-1-ene-1,3,5-tricarboxylate []

  • Compound Description: This compound features a cyclohexene ring substituted with multiple functional groups, including two 4-fluorophenyl groups. Its intermolecular interactions were studied using Hirshfeld surface analysis and three-dimensional interaction energy calculations. [] These analyses revealed the presence of various interactions, such as N—H⋯O, C—H⋯N, and C—H⋯O, contributing to the crystal packing. []

15. 4-((5-(1-(4-Fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,3,4-thiadiazol-2-yl)amino)benzenesulfonic acid []

  • Compound Description: This compound, a benzenesulfonic acid derivative, was unexpectedly synthesized via ring closure of a thiosemicarbazide precursor. [] It exhibited notable antibacterial activity against Listeria monocytogenes and Escherichia coli, comparable to ampicillin and vancomycin. []

16. 2-Chloro-5-fluoro-N-(4-fluorophenyl)benzamide []

  • Compound Description: This benzamide derivative was synthesized and characterized using X-ray crystallography. [] The analysis revealed a structure stabilized by intermolecular N–H···O hydrogen bonds forming chains along the [] direction. [] Additional weak interactions, including C–H···X (X: halogen) and X (lone pair)···π (benzene ring), contribute to the crystal packing. []

17. Tris[N-(4-fluorophenyl)pyridine-2-carboxamidato-κ2N,N']cobalt(III) trihydrate []

  • Compound Description: This novel cobalt(III) complex features three bidentate ligands, each containing a pyridine-2-carboxamide moiety coordinated to the cobalt center. [] The complex adopts a distorted octahedral geometry, with the ligands arranged meridionally. [] The structure is stabilized by intermolecular hydrogen bonds involving carbonyl groups and water molecules. []

18. Bis(tert-butyl isocyanide-κC)[4-fluoro-N-({2-[N-(4-fluorophenyl)carboximidoyl]cyclopenta-2,4-dien-1-ylidene}methyl)anilinido-κ2N,N']copper(I) []

  • Compound Description: This complex copper(I) compound contains a 6-aminofulvene-2-aldimine ligand, two tert-butyl isocyanide ligands, and a fluorine substituent. The structure reveals a distorted tetrahedral geometry around the copper center. []

19. N-(4-Fluorophenyl)-5-(4-fluorophenyl)-2-(4-hydroxybenzyl)pentanamide []

  • Compound Description: This compound represents a potential cholesterol absorption inhibitor. Its synthesis was achieved starting from 4-fluorobenzaldehyde. []

20. 2-Chloro-N-(4-fluorophenyl)acetamide []

  • Compound Description: This simple acetamide derivative was synthesized and analyzed using X-ray crystallography. [] The study revealed the formation of an intramolecular C—H⋯O hydrogen bond within the molecule and intermolecular N—H⋯O hydrogen bonds that link molecules into chains along the c axis in the crystal structure. []

21. N-(2,3-Dimethylphenyl)-4-fluoro-N-[(4-fluorophenyl)sulfonyl]benzenesulfonamide []

  • Compound Description: This compound is a benzenesulfonamide derivative characterized by X-ray crystallography. [] The structural analysis revealed specific dihedral angles between the aromatic rings and the C—N—S—C torsion angles, providing insights into its conformational preferences. [] The crystal structure shows the formation of sheets in the ab plane connected by C—H⋯O interactions. []

22. N-(4-Fluoro­phen­yl)acetamide []

  • Compound Description: This compound, an important medicinal intermediate, was structurally characterized. Intermolecular hydrogen bonds between the NH group and the carbonyl O atom of neighboring molecules were observed. []

23. N- [3- fluoro-4 - ({6- (methyloxy) -7 - [(3-propyl-morpholin-4-yl) oxy] - quinolin-4-yl} oxy) benzene yl] -n '- (4- fluorophenyl) cyclopropane-1,1-dicarboxamide (Compound (I)) [, , , , ]

  • Compound Description: Compound (I) has been found to exist in three distinct crystalline forms: form α, form β, and form C. [] Research on this compound focuses on its potential in cancer treatment due to its modulation of protein kinase activity. [, , , , ] Various salts, particularly the malate salt, have been investigated for their pharmaceutical properties and efficacy in treating specific cancers. [, , ] These studies explore the different forms, salts, and their applications in pharmaceutical compositions and cancer treatments. [, , , , ]

24. N-Isopropyl-N-(4-fluorophenyl)(5-trifluoromethyl-1,3,4-thiadiazol-2-yloxy)acetamide [, ]

  • Compound Description: This compound is a key component in novel synergistic herbicidal compositions. It displays enhanced herbicidal activity when combined with other herbicides like fenoxaprop-ethyl and clodinafop-propargyl. [, ]

25. N-(4-Fluorophenyl)-2,3-dichloromaleimide (Fluorimido) []

  • Compound Description: Fluorimido is a fungicide with a short half-life in soil, rapidly degrading with a 95% disappearance time of 2 days. [] Its primary degradation pathway involves hydrolysis to 4-fluorophenyldichloromaleanilic acid and its sodium salt. [] Further degradation involves decarboxylation and mineralization. []

26. N-(2-Amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA) []

  • Compound Description: FNA is a potent HDAC3 inhibitor exhibiting class I HDAC selectivity and anticancer activity. It shows promising in vitro and in vivo results, inhibiting tumor growth and inducing apoptosis. [] FNA also demonstrates synergistic effects with other anticancer agents, making it a potential lead compound for developing isoform-selective HDAC inhibitors. []

27. N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607) []

  • Compound Description: BMS-777607 is a potent and selective Met kinase inhibitor exhibiting promising anticancer activity. It demonstrated complete tumor stasis in a xenograft model and possesses favorable pharmacokinetic and safety profiles, leading to its advancement into phase I clinical trials. []

28. N -[4-(4-Fluorophenyl)-5-(hydroxymethyl)-6-isopropylpyrimidin-2-yl]- N -methylmethanesulfonamide []

  • Compound Description: This compound is a crucial intermediate in the synthesis of Rosuvastatin, an HMG-CoA reductase inhibitor. It was synthesized from a pyrimidine carboxylate derivative and characterized using NMR, LC-MS, and X-ray crystallography. []

29. N-(4-fluorophenyl)-4-nitrophthalimide []

  • Compound Description: The crystal structure of this phthalimide derivative reveals tripartite hydrogen-bonded sheets formed through C—H⋯O interactions. The arrangement places fluorine atoms on the exterior surfaces of these sheets. []

30. Phenyl N-(4-fluorophenyl)carbamate []

  • Compound Description: The crystal structure of this carbamate derivative shows two independent molecules in the asymmetric unit, linked by N—H⋯O hydrogen bonds. The crystal packing reveals chains of molecules connected by these hydrogen bonds, and weak C—H⋯π interactions are also observed. []

31. N-[(9E)-2-Chloro-9-thia-9H-xanthen-9-ylidene]-N-(4-fluorophenyl)amine []

  • Compound Description: This compound, incorporating a thiaxanthene moiety, was structurally characterized using X-ray crystallography. [] The analysis highlighted a roof-shaped structure of the central 4H-thiapyran ring and revealed aromatic π–π interactions governing the molecular packing in the crystal structure. []

32. 6-Amino-2-(4-fluorophenyl)-4-(trifluoromethyl)quinoline []

  • Compound Description: This compound's crystal structure is stabilized by a combination of intramolecular and intermolecular interactions, including hydrogen bonds, C–H···F interactions, π···π interactions, and C–F···F–C interactions. [] Hirshfeld surface analysis and computational studies provided further insights into its structure, electronic properties, and potential biological activities. []

33. N-[4-(4-Fluorophenyl)-5-hydroxymethyl-6-isopropyl-pyrimidine-2-yl]-N-methylmethanesulfonamide []

  • Compound Description: This compound serves as a key intermediate in Rosuvastatin synthesis. A novel synthetic method was developed, which involves reducing a pyrimidine carboxylate derivative followed by reaction with N-methyl methanesulfonamide. [] This method offers advantages such as simplicity, cost-effectiveness, and improved yield compared to previous approaches. []

34. N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506) []

  • Compound Description: VU0418506 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGlu4), showing potential for treating Parkinson's disease. It exhibits suitable in vivo pharmacokinetic properties and a favorable safety profile in preclinical studies. []

35. 1-[(4-Fluorophenyl)methyl]-N-(4-piperidinyl)-1H-benzimidazol-2-amines []

  • Compound Description: This series of benzimidazole derivatives was synthesized and evaluated for antihistaminic activity. Different synthetic strategies were employed to achieve substitutions on the benzimidazole ring, and the compounds were tested in various in vivo models. [] Compound 51 (astemizole) exhibited promising activity and was selected for clinical investigation. []

36. 3-(Adamantan-1-yl)-4-(2-bromo-4-fluorophenyl)-1H-1,2,4-triazole-5(4H)-thione []

  • Compound Description: This novel compound, containing an adamantane moiety, forms organic chains in its crystal structure through various intermolecular interactions, including C—H⋯π, N—H⋯S, and C—H⋯S interactions. []

37. N,N,N′‐Co catalysts appended with a N′‐2,6‐bis{di(4‐fluorophenyl)methyl}‐4‐nitrophenyl group []

  • Compound Description: This series of cobalt(II) complexes, featuring a bis(arylimino)pyridine ligand system with a bulky N'-substituent containing two 4-fluorophenyl groups, was synthesized and characterized. [] Upon activation with MAO or MMAO, these complexes demonstrated exceptional activity in ethylene polymerization, yielding ultra-high molecular weight linear polyethylene. []

38. N-[4-Acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide []

  • Compound Description: The crystal structure of this thiadiazole derivative is characterized by a short intramolecular S⋯O contact and a specific dihedral angle between the thiadiazole and benzene rings. [] The crystal packing reveals a three-dimensional network formed through N—H⋯O and C—H⋯O hydrogen bonds. []

39. (E)-1-[2,2-Dichloro-1-(4-fluorophenyl)ethenyl]-2-(2,4-dichlorophenyl)diazene []

  • Compound Description: This diazene derivative's crystal structure is dominated by C—H⋯N, C—Cl⋯π interactions, and face-to-face π–π stacking interactions, creating ribbons along the a-axis direction. []

Properties

Product Name

N-(4-fluorophenyl)cyclopentanecarboxamide

IUPAC Name

N-(4-fluorophenyl)cyclopentanecarboxamide

Molecular Formula

C12H14FNO

Molecular Weight

207.24 g/mol

InChI

InChI=1S/C12H14FNO/c13-10-5-7-11(8-6-10)14-12(15)9-3-1-2-4-9/h5-9H,1-4H2,(H,14,15)

InChI Key

YNJLHWDFOSHACZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C(=O)NC2=CC=C(C=C2)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.